L-902,688, commonly known as L-902,688 or L-902688, is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This compound is classified as a synthetic prostanoid and is primarily utilized in scientific research to investigate the physiological and pathological roles of the EP4 receptor. [, , , , , , , , , ] L-902,688 exhibits high affinity and selectivity for the EP4 receptor, making it a valuable tool for studying EP4 receptor-mediated signaling pathways and their implications in various biological processes. [, , , , , , , , , ]
L-902,688 exerts its biological effects by selectively binding to the EP4 receptor, a G protein-coupled receptor. [, , , , , , , , , ] Upon binding, L-902,688 activates downstream signaling pathways primarily through the Gαs subunit, leading to the activation of adenylate cyclase and increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , , ] Elevated cAMP levels then activate various downstream effectors, such as protein kinase A (PKA), which further modulate cellular responses. [, , , , , , , , , ] This signaling cascade ultimately contributes to the observed physiological effects of L-902,688 in different experimental models.
Ischemic stroke: L-902,688 has shown neuroprotective effects in experimental ischemic stroke models by reducing matrix metalloproteinase (MMP)-3/-9 production and blood-brain barrier (BBB) damage. [, ] It has been demonstrated to reduce infarct size, improve neurological function, and decrease inflammation in these models. [, ]
Pulmonary arterial hypertension (PAH): Research suggests that L-902,688 attenuates pulmonary arterial hypertension by activating peroxisome proliferator-activated receptor gamma (PPARγ) and reducing right ventricular cardiac fibrosis. [, , ] This highlights its potential as a therapeutic target for PAH treatment. [, , ]
Hematopoietic recovery: Studies indicate that L-902,688 promotes hematopoietic stem cell niche regeneration and enhances hematopoietic recovery after irradiation. [] It achieves this by increasing the survival and expansion of mesenchymal stem cells and endothelial cells in the bone marrow. []
Lung inflammation: Research suggests that L-902,688 can dampen airway inflammation in asthma models through its effects on myeloid-derived suppressor cells (MDSCs). [] It increases the number and suppressive activity of MDSCs, leading to reduced lung inflammation and improved histopathological changes. []
B-cell leukemia and lymphoma: L-902,688 has demonstrated enhanced cytotoxic effects in combination with anti-CD20 monoclonal antibodies against B-cell leukemia and lymphoma cells. [, ] This suggests its potential as a combination therapy for these malignancies. [, ]
Dendritic cell differentiation: Research indicates that cyclooxygenase-2-derived prostaglandin E2, which signals through the EP4 receptor, is required for dendritic cell differentiation from hematopoietic progenitor cells. [] This highlights the role of EP4 signaling in immune cell development. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7